5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Structure-Activity Relationship GPCR selectivity Medicinal chemistry

5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 315709-67-2) is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, a scaffold recognized as a privileged adenine bioisostere in medicinal chemistry. Its molecular formula is C19H21N3OS with a molecular weight of 339.45 g/mol.

Molecular Formula C19H21N3OS
Molecular Weight 339.5g/mol
CAS No. 315709-67-2
Cat. No. B382606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
CAS315709-67-2
Molecular FormulaC19H21N3OS
Molecular Weight339.5g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)OC
InChIInChI=1S/C19H21N3OS/c1-13-7-9-22(10-8-13)18-17-16(11-24-19(17)21-12-20-18)14-3-5-15(23-2)6-4-14/h3-6,11-13H,7-10H2,1-2H3
InChIKeyRBMDSCPHMSFBON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 315709-67-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine (CAS 315709-67-2) is a synthetic heterocyclic small molecule belonging to the thieno[2,3-d]pyrimidine class, a scaffold recognized as a privileged adenine bioisostere in medicinal chemistry . Its molecular formula is C19H21N3OS with a molecular weight of 339.45 g/mol . The compound features a 4-methoxyphenyl substituent at position 5 and a 4-methylpiperidin-1-yl group at position 4 of the thieno[2,3-d]pyrimidine core. This specific substitution pattern places it within the piperidinylamino-thieno[2,3-d]pyrimidine patent family (Predix Pharmaceuticals / Epix) claimed as 5-HT2B receptor antagonists for pulmonary arterial hypertension and related cardiovascular indications . The compound is commercially available from multiple screening-compound suppliers at purities typically ≥90–95%, offered in quantities from 1 mg to 100 mg .

Why Generic Substitution Fails for 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine: Structural Determinants of Target Engagement and Selectivity


Thieno[2,3-d]pyrimidines cannot be treated as freely interchangeable building blocks because minor structural perturbations at the 4- and 5-positions produce profound shifts in target affinity, selectivity, and physicochemical properties. The 4-position amine substituent is a critical pharmacophoric anchor that directly modulates receptor binding; switching from a 4-methylpiperidine (present in CAS 315709-67-2) to a 4-methylpiperazine (as in ChemDiv compound G540-0438) alters the hydrogen-bonding capacity, basicity (pKa of piperidine N–H vs. piperazine N), and conformational flexibility, which can redirect target preference from 5-HT2B toward other aminergic GPCRs or kinase targets . Likewise, the 5-aryl substituent's electronic character—here a 4-methoxyphenyl (electron-donating, –OCH3) versus a 4-fluorophenyl or unsubstituted phenyl—substantially influences π-stacking interactions within the receptor binding pocket and modulates lipophilicity-driven off-target binding . The Predix patent family explicitly demonstrates that within a single Formula I scaffold, 5-HT2B binding affinity spans from low nanomolar (e.g., PRX-08066, Ki = 3.4 nM) to micromolar depending on the precise combination of 4-amino and 5-aryl substituents . Consequently, procurement of a specific substitution pattern is essential for reproducing published structure-activity relationships (SAR) or for use as a defined screening hit in drug discovery campaigns.

Quantitative Differentiation Evidence: 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine vs. Closest Structural Analogs


Structural Differentiation from the Piperazine Analog: 4-Methylpiperidine vs. 4-Methylpiperazine at the C4 Position

The target compound (CAS 315709-67-2) bears a 4-methylpiperidin-1-yl substituent at the C4 position, in contrast to the commercially available analog 5-(4-methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine (ChemDiv G540-0438), which incorporates a 4-methylpiperazin-1-yl group . This substitution replaces a tertiary amine (piperidine) with an additional hydrogen-bond acceptor (piperazine N4), increasing the H-bond acceptor count from 3 to 4 and raising the topological polar surface area (tPSA) from ~29 Ų (predicted for the piperidine analog) to 35.3 Ų (measured for G540-0438) . The calculated logP for the piperazine analog is 3.697; the piperidine-bearing target compound is predicted to be more lipophilic (estimated ΔlogP ≈ +0.3 to +0.5) due to the absence of the secondary amine . These differences directly impact passive membrane permeability, blood-brain barrier penetration potential, and GPCR subtype selectivity profiles, making the two compounds non-substitutable in screening cascades .

Structure-Activity Relationship GPCR selectivity Medicinal chemistry

Class-Level Target Engagement: 5-HT2B Receptor Antagonism as the Primary Pharmacological Annotation for the Piperidinylamino-thieno[2,3-d]pyrimidine Series

CAS 315709-67-2 falls within the generic Markush structure of Formula I in the Predix Pharmaceuticals patent family (US7030240, US20050222176), which explicitly claims piperidinylamino-thieno[2,3-d]pyrimidines as 5-HT2B receptor antagonists . The most extensively characterized member of this series, PRX-08066 (5-((4-(6-chlorothieno[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl)methyl)-2-fluorobenzonitrile), demonstrates a 5-HT2B binding affinity of Ki = 3.4 nM and functional antagonism in CHO cells expressing human 5-HT2B (IC50 = ~3–12 nM for MAPK activation and thymidine incorporation) . PRX-08066 additionally exhibits high selectivity over 5-HT2A and 5-HT2C receptor subtypes . While direct binding data for CAS 315709-67-2 are not publicly available, its structural placement within the patented SAR series—retaining the critical piperidine-4-amino-thienopyrimidine pharmacophore—supports a class-level inference of 5-HT2B modulatory activity . The 4-methoxyphenyl substitution at position 5 represents a distinct electronic environment compared to PRX-08066's 6-chloro substitution pattern, which may modulate both affinity and subtype selectivity.

5-HT2B antagonist Pulmonary arterial hypertension Serotonin receptor

Differentiation from Thieno[2,3-d]pyrimidine Kinase Inhibitors: GPCR vs. Kinase Target Space Defined by C4 Substitution Pattern

The thieno[2,3-d]pyrimidine scaffold is a privileged chemotype exploited by both GPCR-targeted and kinase-targeted drug discovery programs. Published kinase inhibitor series—such as thieno[2,3-d]pyrimidine-based EGFR inhibitors (e.g., compound 7a from Sobh et al., 2023) and VEGFR-2 inhibitors (El-Metwally et al., 2021)—typically feature a 4-anilino or 4-morpholino substituent rather than the 4-(4-methylpiperidin-1-yl) or 4-(piperidin-4-ylamino) motif characteristic of the 5-HT2B antagonist series . The C4 substitution type is the primary determinant of target class selectivity: the 4-methylpiperidine/piperidineamino group in CAS 315709-67-2 and its congeners directs pharmacology toward aminergic GPCR modulation, whereas 4-anilino substitution directs pharmacology toward the ATP-binding pocket of tyrosine kinases . This divergent target engagement means that thieno[2,3-d]pyrimidines purchased for kinase screening (e.g., from the El-Metwally VEGFR-2 series) are structurally incompatible with the 5-HT2B pharmacology space, and vice versa. Researchers must select the C4 substituent class matching their intended target biology.

Kinase selectivity EGFR inhibitor VEGFR-2 inhibitor

Commercial Availability and Purity Benchmarking Against Closest Catalog Analogs

CAS 315709-67-2 is stocked by multiple international screening-compound suppliers including OTAVA Chemicals, Interbioscreen Ltd., LIFE CHEMICALS, and Specs, with reported purities ranging from 90% to 92%+ and available quantities from 1 mg to 100 mg . In comparison, the closely related piperazine analog (ChemDiv G540-0438) is available in 114 mg quantity from ChemDiv , while the 4-benzylpiperidine analog (CAS 670270-16-3) is listed at 95%+ purity by Chemenu . The multi-supplier availability of CAS 315709-67-2 provides resilience against single-source supply disruptions and enables competitive pricing through vendor comparison. The catalog pricing structure (typically in the range of USD 50–200 per 5–10 mg for non-stock screening compounds) positions it in the standard tier for thienopyrimidine building blocks, below the premium pricing of advanced leads such as PRX-08066 (which is priced as a pharmacological tool compound at approximately USD 85–150 per 5 mg from specialist suppliers) .

Chemical procurement Screening compound Purity specification

Optimal Research and Procurement Application Scenarios for 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine


5-HT2B Antagonist SAR Expansion: Probing the 5-(4-Methoxyphenyl) Substitution Node

Investigators expanding structure-activity relationships within the Predix piperidinylamino-thieno[2,3-d]pyrimidine 5-HT2B antagonist series should procure CAS 315709-67-2 to evaluate the pharmacological impact of a 4-methoxyphenyl (electron-donating) group at the 5-position, in contrast to the 6-chloro substitution pattern of the reference compound PRX-08066 (Ki = 3.4 nM at 5-HT2B) . This compound fills an underexplored node in the patent SAR matrix where the combined effect of 4-methylpiperidine at C4 and 4-methoxyphenyl at C5 on 5-HT2B affinity and subtype selectivity (5-HT2B vs. 5-HT2A/2C) has not been publicly disclosed. Radioligand displacement assays using [³H]-5-HT or [¹²⁵I]-DOI at recombinant human 5-HT2B, 5-HT2A, and 5-HT2C receptors are the recommended primary profiling experiments .

GPCR vs. Kinase Selectivity Profiling: Use as a Control Compound in Thieno[2,3-d]pyrimidine Target Deconvolution

For research programs employing thieno[2,3-d]pyrimidine-based chemical probes, CAS 315709-67-2 serves as an important control compound to distinguish GPCR-mediated pharmacology from kinase-mediated pharmacology. Because the 4-(4-methylpiperidin-1-yl) substituent is characteristic of the 5-HT2B GPCR antagonist series, whereas 4-anilino or 4-morpholino substitution directs activity toward kinase targets (EGFR, VEGFR-2, PI3K) , this compound can be included in selectivity panels to establish the target class origin of phenotypic screening hits. A lack of activity in kinase assays (e.g., EGFR IC50 > 10 µM) combined with 5-HT2B binding (predicted Ki in nanomolar to low micromolar range based on class SAR) would confirm GPCR-specific pharmacology .

Physicochemical Benchmarking of Piperidine- vs. Piperazine-Containing Thieno[2,3-d]pyrimidines for CNS Drug Discovery

Medicinal chemists optimizing CNS-penetrant thieno[2,3-d]pyrimidines can use CAS 315709-67-2 as a comparator to its piperazine analog (ChemDiv G540-0438) to experimentally determine the impact of C4 amine type on passive permeability (PAMPA), logD7.4, and brain tissue binding . The predicted higher lipophilicity and lower tPSA of the piperidine analog (estimated ΔlogP ≈ +0.3 to +0.5 vs. the piperazine analog's logP of 3.697) suggest improved BBB penetration potential, which should be confirmed experimentally via MDCK-MDR1 or Caco-2 permeability assays and in vivo brain-to-plasma ratio determination in rodents . Such data are critical for programs targeting CNS indications within the 5-HT2B antagonist space (e.g., migraine) .

Screening Library Design: Inclusion as a Diversity Node in Thienopyrimidine-Focused Compound Collections

Compound management groups building thienopyrimidine-focused screening libraries should include CAS 315709-67-2 as a representative of the 4-(4-methylpiperidin-1-yl) substitution class, which is structurally distinct from both the 4-anilino kinase inhibitor subclass and the 4-(piperidin-4-ylamino) subclass exemplified by PRX-08066 . Its multi-vendor availability (OTAVA, Interbioscreen, LIFE CHEMICALS, Specs) at catalog pricing facilitates acquisition in quantities sufficient for HTS-ready formatting (typically 10–50 µL of 10 mM DMSO stock) . The compound's molecular weight (339.45 Da), moderate lipophilicity, and compliance with lead-like physicochemical criteria make it suitable for fragment-based and HTS screening decks targeting GPCR, kinase, or phenotypic assay panels .

Quote Request

Request a Quote for 5-(4-Methoxyphenyl)-4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.